
6-Bromoquinazoline
Übersicht
Beschreibung
6-Bromoquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile, followed by cyclization with phenyl isothiocyanate in ethanol to yield 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization Reactions: It can undergo cyclization to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
6-Bromoquinazoline derivatives have demonstrated promising anticancer properties in various studies. For instance, a series of synthesized derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer), revealing IC50 values ranging from 0.53 to 46.6 μM . Notably, one derivative exhibited stronger activity than cisplatin, a commonly used chemotherapy drug, suggesting potential for further development as an anticancer agent.
Case Study:
- Compound 5b : This derivative showed significant cytotoxicity in MCF-7 cells, inducing apoptosis in a dose-dependent manner. Molecular docking studies indicated its binding affinity to the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that this compound exhibits activity against multi-drug resistant bacterial strains, such as Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the single-digit micromolar range.
Case Study:
- Antileishmanial Activity : A study reported that certain quinazoline derivatives reduced liver parasitemia in murine models of visceral leishmaniasis by 12% to 24%, indicating potential for treating parasitic infections.
Recent Research Findings
Recent studies have expanded the understanding of this compound's applications:
- DPP4 Inhibition : A novel series of derivatives were synthesized and evaluated as DPP4 inhibitors for antidiabetic applications. One compound showed promising inhibitory activity with an IC50 value of 9.25 µM .
- Computational Studies : Molecular docking and dynamics simulations have provided insights into binding interactions at the molecular level, supporting the rational design of new derivatives with enhanced efficacy .
Wirkmechanismus
The mechanism of action of 6-Bromoquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. The bromine atom enhances its binding affinity and specificity towards these targets, making it a potent bioactive compound .
Vergleich Mit ähnlichen Verbindungen
- 6-Chloroquinazoline
- 6-Fluoroquinazoline
- 6-Iodoquinazoline
Comparison: 6-Bromoquinazoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biologische Aktivität
6-Bromoquinazoline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its cytotoxic properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer treatment.
Overview of Biological Activities
This compound and its derivatives have been studied extensively for their anticancer , antimicrobial , and anti-inflammatory properties. The compound's ability to inhibit specific biological pathways makes it a candidate for further investigation in drug development.
Cytotoxicity Studies
Recent studies have demonstrated that this compound derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study reported the synthesis and evaluation of several derivatives, including 6n, which showed IC50 values of:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 5.9 ± 1.69 |
SW-480 (Colorectal) | 2.3 ± 5.91 |
MCF-7 (Breast) | 5.65 ± 2.33 |
These values indicate that the compound is significantly more effective than Cisplatin, a standard chemotherapy agent, which has higher IC50 values against the same cell lines .
The mechanism by which this compound induces cytotoxicity involves apoptosis and cell cycle arrest. Specifically, compound 6n was shown to induce apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle at the S phase. Flow cytometry analysis revealed that treatment with 10 µM and 15 µM of 6n resulted in an increase in S-phase accumulation from 4.46% (untreated) to 11.6% .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen atoms on the phenyl ring enhances the cytotoxic activity of quinazoline derivatives. Compounds with electron-withdrawing groups exhibited improved potency compared to those with electron-donating groups. For example, substituents at the para position were found to be more effective than those at the meta position .
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions of this compound derivatives with epidermal growth factor receptor (EGFR), a key target in cancer therapy. The binding energy calculations revealed favorable interactions with critical residues such as Lys721 and Arg817, which are essential for the inhibitory activity against EGFR .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that derivatives exhibit zones of inhibition ranging from 10 to 20 mm against gram-positive and gram-negative bacteria as well as fungi like Candida albicans. This suggests potential applications in treating infections alongside cancer therapy .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cytotoxicity Against MCF-7 Cells : A derivative was found to have an IC50 value lower than that of Erlotinib, indicating superior potency as an EGFR inhibitor.
- Selectivity Studies : The selectivity index of certain derivatives was evaluated on normal lung cell lines (MRC-5), showing significantly lower cytotoxicity compared to cancerous cells, underscoring their potential for selective cancer therapy .
Eigenschaften
IUPAC Name |
6-bromoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBSQZDZFVMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590187 | |
Record name | 6-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-21-7 | |
Record name | 6-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 2-(4-chlorophenyl) group affect the cytotoxicity of 4-anilino-6-bromoquinazolines?
A2: Studies indicate that the introduction of a 2-(4-chlorophenyl) substituent to 4-anilino-6-bromoquinazolines generally enhances cytotoxicity and selectivity against HeLa cells []. This suggests the importance of this structural modification for anti-cancer activity.
Q2: What is the significance of replacing the bromine atom in 4-anilino-6-bromoquinazolines with a 4-fluorophenyl group?
A3: Replacing the bromine with a 4-fluorophenyl group in 2-unsubstituted 4-anilinoquinazolines leads to increased cytotoxicity against HeLa cells, even surpassing the potency of Gefitinib (a known EGFR-TK inhibitor) []. This highlights the potential of this substitution for developing more potent anti-cancer agents.
Q3: What are the structural characteristics of the most potent 6-bromoquinazoline derivatives identified in the studies?
A4: Compounds 3g, 3l, and 4l, which exhibited significant EGFR-TK inhibitory activity and cytotoxicity, all possessed either a 2-(4-chlorophenyl) or a 4-fluorophenyl substituent, demonstrating the importance of these structural features for biological activity [].
Q4: Are there any preliminary studies investigating the anti-tumor activity of this compound derivatives in cellular models?
A5: Yes, in vitro studies using MTT assays have demonstrated the anti-tumor activity of some novel 4-arylamino-6-bromoquinazolines against BGC-823 and A549 cells, indicating their potential as anti-cancer agents [].
Q5: What analytical techniques have been employed to characterize and study this compound derivatives?
A6: Researchers have utilized various spectroscopic techniques to characterize this compound derivatives, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) []. These techniques provide information about the functional groups, structure, and purity of the synthesized compounds.
Q6: Has the concept of structure-activity relationship (SAR) been explored for 6-bromoquinazolines?
A7: Yes, studies have explored the impact of structural modifications on the biological activity of 6-bromoquinazolines. For example, the presence of specific substituents like 2-(4-chlorophenyl) and 4-fluorophenyl groups has been linked to enhanced cytotoxicity and EGFR-TK inhibitory activity [, ]. These findings provide valuable insights for designing more potent and selective this compound-based drug candidates.
Q7: Beyond anti-cancer activity, are there other potential applications of this compound derivatives being explored?
A8: Research suggests potential antimicrobial applications for this compound derivatives. One study highlighted the promising antibacterial activity of a specific derivative (VMA–13–06) against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumonia []. This finding opens avenues for further investigation into the development of novel antimicrobial agents based on the this compound scaffold.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.